Ethyl 2,3-Di-O-benzyl-4,6-O-benzylidene-1-deoxy-1-thio-alpha-D-mannopyranoside S-Oxide
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Overview
Description
Ethyl 2,3-Di-O-benzyl-4,6-O-benzylidene-1-deoxy-1-thio-alpha-D-mannopyranoside S-Oxide is a chemical compound used for the direct synthesis of β-mannopyranosides1. It has a molecular formula of C29H32O6S and a molecular weight of 508.631.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of this compound. However, it’s known to be used for the direct synthesis of β-mannopyranosides1.Molecular Structure Analysis
The molecular structure of this compound is based on its molecular formula, C29H32O6S1. However, I couldn’t find specific details about its structural analysis.
Chemical Reactions Analysis
While I couldn’t find specific chemical reactions involving this compound, it’s known to be used in the synthesis of β-mannopyranosides1.
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not well-documented in the sources I found. Its molecular weight is 508.631.Scientific Research Applications
Application Summary
“Ethyl 2,3-Di-O-benzyl-4,6-O-benzylidene-1-deoxy-1-thio-alpha-D-mannopyranoside S-Oxide” is used for the direct synthesis of β-mannopyranosides . This compound is a building block in synthetic chemistry .
Biomedical Industry
Application Summary
While not the exact compound, a similar compound, “Ethyl 2,3-di-O-benzyl-4,6-O-benzylidene-b-D-thiogalactopyranoside”, is extensively utilized in the biomedical industry . It is widely employed as a substrate in enzymatic assays .
As a Reference Standard
Application Summary
“Ethyl 2,3-Di-O-benzyl-4,6-O-benzylidene-1-deoxy-1-thio-alpha-D-mannopyranoside S-Oxide” is used as a reference standard in synthetic chemistry . Reference standards are used to provide a measure against which other substances can be compared in the lab.
Safety And Hazards
Future Directions
The future directions for this compound could involve further exploration of its use in the synthesis of β-mannopyranosides1. However, more research is needed to fully understand its potential applications.
Please note that this information is based on the limited sources available and may not be fully comprehensive. For more detailed information, please refer to specialized chemical databases or scientific literature.
properties
IUPAC Name |
(6R,7R,8S,8aR)-6-ethylsulfinyl-2-phenyl-7,8-bis(phenylmethoxy)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H32O6S/c1-2-36(30)29-27(32-19-22-14-8-4-9-15-22)26(31-18-21-12-6-3-7-13-21)25-24(34-29)20-33-28(35-25)23-16-10-5-11-17-23/h3-17,24-29H,2,18-20H2,1H3/t24?,25-,26+,27-,28?,29-,36?/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOPJJYXGUGPOFD-BCELFKBGSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)C1C(C(C2C(O1)COC(O2)C3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCS(=O)[C@@H]1[C@@H]([C@H]([C@H]2C(O1)COC(O2)C3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H32O6S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2,3-Di-O-benzyl-4,6-O-benzylidene-1-deoxy-1-thio-alpha-D-mannopyranoside S-Oxide |
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